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Compound of Interest

Compound Name:
2-Chloro-4-

(trifluoromethyl)pyridine

Cat. No.: B1345723 Get Quote

2-Chloro-4-(trifluoromethyl)pyridine, identified by its CAS Number 81565-18-6, is a

fluorinated heterocyclic compound of significant interest to the scientific community, particularly

those in pharmaceutical and agrochemical research.[1][2] Its structure, which combines the

aromaticity of a pyridine ring with the unique electronic properties of a trifluoromethyl group and

the reactivity of a chlorine atom, makes it a highly versatile synthetic intermediate. The

trifluoromethyl (-CF3) group is a key pharmacophore that can enhance a molecule's metabolic

stability, lipophilicity, and binding affinity to biological targets. This guide provides a

comprehensive overview of 2-Chloro-4-(trifluoromethyl)pyridine, covering its properties,

synthesis, reactivity, and applications, with a focus on its practical utility in drug discovery and

development.

Physicochemical and Spectroscopic Profile
Precise characterization is fundamental to the effective use of any chemical intermediate. The

properties of 2-Chloro-4-(trifluoromethyl)pyridine are well-documented, ensuring its reliable

application in complex synthetic pathways.

Physical and Chemical Properties
The compound is a colorless transparent liquid under standard conditions, a property that often

indicates a high level of purity.[3] Its key physical constants are summarized below.
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Property Value Source(s)

CAS Number 81565-18-6 [1][2][4]

Molecular Formula C₆H₃ClF₃N [2]

Molecular Weight 181.54 g/mol [2]

Appearance Colorless transparent liquid [3]

Boiling Point 146-147 °C (lit.)

Density 1.411 g/mL at 25 °C (lit.)

Refractive Index (n20/D) 1.4490 (lit.)

SMILES String FC(F)(F)c1ccnc(Cl)c1

InChI Key
GBNPVXZNWBWNEN-

UHFFFAOYSA-N
[5]

Spectroscopic Data for Structural Verification
Spectroscopic analysis is crucial for confirming the identity and purity of 2-Chloro-4-
(trifluoromethyl)pyridine.

Mass Spectrometry (MS): The electron ionization mass spectrum shows a molecular ion

(M+) peak corresponding to its molecular weight, which is a key identifier.[5]

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic peaks for C-C and C-N

stretching vibrations within the pyridine ring. A detailed analysis using Fourier-transform

Infrared (FT-IR) spectroscopy has been performed to assign vibrational frequencies.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is relatively simple, showing distinct signals for the

three protons on the pyridine ring, with chemical shifts influenced by the electron-

withdrawing chloro and trifluoromethyl substituents.

¹³C NMR: The carbon NMR provides signals for each of the six carbon atoms in the

molecule. The carbon attached to the trifluoromethyl group shows a characteristic quartet
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due to C-F coupling.[6][7]

¹⁹F NMR: A single resonance is expected in the fluorine NMR spectrum, corresponding to

the -CF₃ group.[8]

A combined experimental and theoretical (DFT) study has been conducted to analyze the

vibrational (FT-IR, FT-Raman) and NMR (¹³C, ¹H) spectra of 2-Chloro-4-
(trifluoromethyl)pyridine, providing a robust framework for its characterization.[6]

Synthesis Methodologies: Crafting the Core
Intermediate
The synthesis of 2-Chloro-4-(trifluoromethyl)pyridine is a critical process, as its availability

and cost can impact the economic viability of large-scale drug manufacturing. Several synthetic

routes have been developed, moving from classical, harsher methods to more efficient and

scalable processes.

Historically, the synthesis often involved the direct introduction and transformation of functional

groups on a pre-existing pyridine ring. However, these methods can be challenging to scale

due to high raw material costs and harsh reaction conditions like diazotization and fluorination.

[9]

A more modern and scalable approach builds the pyridine ring from acyclic precursors. One

patented method starts with vinyl n-butyl ether and trifluoroacetic anhydride.[9] This route

avoids the difficulties of direct functionalization on the pyridine core.

Representative Synthesis Protocol
The following is a multi-step synthesis adapted from the patent literature, which constructs the

target molecule from simpler starting materials.[8][9]

Step 1: Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyridine This precursor is often the key

intermediate. It can be synthesized via a condensation reaction. For example, reacting 4-

butoxy-1,1,1-trifluoro-3-en-2-one with an appropriate reagent can lead to the formation of the 2-

hydroxypyridine ring after cyclization.[9]
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Step 2: Chlorination of 2-Hydroxy-4-(trifluoromethyl)pyridine The final step is the conversion of

the hydroxyl group to a chloro group. This is a standard transformation in heterocyclic

chemistry, often achieved using chlorinating agents like phosphorus pentachloride (PCl₅) or

phosphorus oxychloride (POCl₃).[8]

Methodology:

To a solution of 2-hydroxy-4-(trifluoromethyl)pyridine (1.0 equivalent) in a suitable solvent

such as N,N-dimethylformamide (DMF), add phosphorus pentachloride (PCl₅) (2.0

equivalents) at room temperature.[8]

Stir the reaction mixture for several hours (e.g., 5 hours) to ensure complete conversion.

[8]

After the reaction is complete, carefully pour the mixture into ice water to quench the

excess PCl₅.

Extract the aqueous mixture with an organic solvent, such as ethyl acetate.

Combine the organic layers, dry with an anhydrous drying agent (e.g., sodium sulfate),

and concentrate under reduced pressure.

Purify the crude product by vacuum distillation to yield 2-Chloro-4-
(trifluoromethyl)pyridine as a colorless liquid.[8]
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Synthesis Workflow

Acyclic Precursors
(e.g., Vinyl Ether Derivative)

Ring Formation/
Condensation

Reaction

2-Hydroxy-4-(trifluoromethyl)pyridine
(Key Intermediate)

Cyclization

Chlorination
(e.g., with PCl₅ or POCl₃)

Reagent Addition

2-Chloro-4-(trifluoromethyl)pyridine
(Final Product)

Purification

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis of 2-Chloro-4-(trifluoromethyl)pyridine.

Chemical Reactivity and Strategic Applications
The utility of 2-Chloro-4-(trifluoromethyl)pyridine stems from its defined reactivity, which

allows for its strategic incorporation into larger, more complex molecules. The chlorine atom at

the 2-position is an excellent leaving group, making it the primary site for nucleophilic aromatic

substitution and, more importantly, for palladium-catalyzed cross-coupling reactions. The
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electron-withdrawing nature of the -CF₃ group at the 4-position further influences the reactivity

of the pyridine ring.

This compound is a crucial precursor for various active pharmaceutical ingredients (APIs) and

agrochemicals.[10] For example, it is a vital intermediate in the synthesis of Molidustat, an oral

HIF-prolyl hydroxylase inhibitor.

Palladium-Catalyzed Cross-Coupling: A Gateway to
Molecular Diversity
The development of palladium-catalyzed cross-coupling reactions revolutionized modern

organic synthesis, and building blocks like 2-Chloro-4-(trifluoromethyl)pyridine are prime

substrates for these powerful transformations.[11][12]

The Suzuki-Miyaura reaction is one of the most powerful methods for creating carbon-carbon

bonds, typically by coupling an organoboron compound with an organic halide. 2-Chloro-4-
(trifluoromethyl)pyridine serves as the halide partner, enabling the introduction of a wide

array of aryl, heteroaryl, or alkyl groups at the 2-position. This reaction is fundamental for

building the complex carbon skeletons of many drugs and functional materials.[13][14]

General Protocol Outline:

A reaction vessel is charged with 2-Chloro-4-(trifluoromethyl)pyridine, a boronic acid or

ester derivative (1.0-1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 2-4 mol%), a

suitable phosphine ligand (e.g., RuPhos), and a base (e.g., K₂CO₃).[15]

The mixture is dissolved in a suitable solvent system (e.g., toluene/water).

The reaction is heated (often between 80-120 °C), sometimes with the aid of microwave

irradiation to shorten reaction times, until the starting material is consumed.[16]

Standard aqueous workup and purification by column chromatography yield the desired 2-

substituted-4-(trifluoromethyl)pyridine product.
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Suzuki-Miyaura Coupling

2-Chloro-4-(trifluoromethyl)pyridine
+ R-B(OH)₂

Pd(0) Catalyst
+ Base

 Oxidative
 Addition 2-R-4-(trifluoromethyl)pyridine

(New C-C Bond)

 Reductive
 Elimination 

Click to download full resolution via product page

Caption: Conceptual flow of a Suzuki-Miyaura cross-coupling reaction.

The formation of carbon-nitrogen bonds is equally critical in drug synthesis, as aryl amines are

prevalent in pharmaceuticals.[12] The Buchwald-Hartwig amination is the premier palladium-

catalyzed method for coupling amines with aryl halides.[11][17] This reaction allows for the

direct installation of primary or secondary amines at the 2-position of the pyridine ring,

replacing the chlorine atom. This transformation has largely superseded harsher, classical

methods for synthesizing aryl amines due to its broad substrate scope and functional group

tolerance.[11]

General Protocol Outline:

In an inert atmosphere, a reaction flask is charged with the aryl halide (2-Chloro-4-
(trifluoromethyl)pyridine), an amine (1.0-1.2 equivalents), a palladium catalyst, a bulky,

electron-rich phosphine ligand (e.g., XPhos, SPhos), and a strong base (e.g., NaOtBu,

K₃PO₄).[18]

A dry, aprotic solvent like toluene or dioxane is added.

The mixture is heated until the coupling is complete.

The reaction is cooled, quenched, and worked up. Purification via chromatography

provides the 2-amino-4-(trifluoromethyl)pyridine derivative.
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Buchwald-Hartwig Amination

2-Chloro-4-(trifluoromethyl)pyridine
+ R₂NH

Pd(0) Catalyst
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 Oxidative
 Addition 2-(R₂N)-4-(trifluoromethyl)pyridine

(New C-N Bond)

 Reductive
 Elimination 

Click to download full resolution via product page

Caption: Conceptual flow of a Buchwald-Hartwig amination reaction.

Safety, Handling, and Storage
As with any active chemical reagent, proper handling of 2-Chloro-4-(trifluoromethyl)pyridine
is essential for laboratory safety. The information provided in the Safety Data Sheet (SDS)

should always be consulted before use.[19][20]

Hazard Identification and Precautionary Measures
Hazard Statements: The compound is classified with several hazard statements, including

H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin

irritation), H319 (Causes serious eye irritation), H331 (Toxic if inhaled), and H335 (May

cause respiratory irritation).[20]

Precautionary Statements: Safe handling requires adherence to P-codes such as P261

(Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective

clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse

cautiously with water for several minutes. Remove contact lenses, if present and easy to do.

Continue rinsing).[20]

Recommended Laboratory Practices
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety

goggles with side-shields or a face shield, chemical-resistant gloves, and a lab coat.[21]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

[21][22]
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Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated

place.[22][23] Keep it away from heat, sparks, and open flames.[21]

First Aid:

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing

contact lenses if possible.[21][23]

Skin Contact: Wash off immediately with plenty of water and soap. Remove contaminated

clothing.[21]

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[22]

Ingestion: Rinse mouth with water. Do not induce vomiting.[21] In all cases of exposure,

seek immediate medical attention.[23]

Conclusion
2-Chloro-4-(trifluoromethyl)pyridine is more than just a chemical intermediate; it is an

enabling tool for innovation in the life sciences. Its well-defined physicochemical properties,

predictable reactivity, and central role in powerful synthetic transformations like the Suzuki-

Miyaura coupling and Buchwald-Hartwig amination make it an indispensable building block. For

researchers and scientists in drug development and agrochemical synthesis, a thorough

understanding of this compound's characteristics and applications is key to designing and

executing efficient, scalable, and successful synthetic campaigns that can lead to the discovery

of novel, high-value molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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